molecular formula C15H25N5O4S B2933033 N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034582-34-6

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No. B2933033
CAS RN: 2034582-34-6
M. Wt: 371.46
InChI Key: GTIXUBVFLMWXFQ-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. These structures are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information about the positions of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds containing sulfonamide and piperidine structures are often explored for their pharmacological properties. For example, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified as potential ligands for selective serotonin receptors, demonstrating applications in designing antidepressants and cognitive enhancers (Canale et al., 2016). Similarly, sulfonamides have been incorporated into heterocyclic compounds for antibacterial properties, highlighting their utility in developing new antimicrobial agents (Azab et al., 2013).

Organic Synthesis and Material Science

In organic synthesis, the incorporation of dimethylamino, pyrazinyl, and piperidinyl groups can facilitate the synthesis of novel heterocyclic compounds. These functional groups can serve as building blocks for synthesizing complex molecules with potential applications in materials science, such as electroconductive polymers and fluorescent materials. For instance, transformations of the pyrido[1,2-a]pyrazine ring system into various heterocycles have been described, illustrating the versatility of these functional groups in constructing complex molecular architectures (Kolar et al., 1996).

Advanced Functional Materials

The unique electronic effects of sulfonamide groups have been explored in the development of optically and magnetically active materials. These studies focus on the synthesis of heterodimetallic complexes with potential applications in sensors, switches, and other functional materials, demonstrating the broad utility of sulfonamide and related functional groups in advanced material design (Edder et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. It’s important to handle all chemicals with appropriate safety precautions, especially if their biological effects are not well known .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activities, and assessment of its potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O4S/c1-18(2)14-15(17-8-7-16-14)24-12-6-5-9-20(10-12)13(21)11-19(3)25(4,22)23/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXUBVFLMWXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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